4-((1-Methylpiperidin-4-YL)oxy)pyridin-2-amine
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Overview
Description
4-[(1-Methyl-4-piperidinyl)oxy]-2-pyridinamine is a chemical compound that features a piperidine ring attached to a pyridine ring via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-4-piperidinyl)oxy]-2-pyridinamine typically involves the reaction of 4-hydroxy-2-pyridinamine with 1-methyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-4-piperidinyl)oxy]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[(1-Methyl-4-piperidinyl)oxy]-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-4-piperidinyl)oxy]-2-pyridinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: A compound with a similar piperidine structure but different functional groups.
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline: Another compound with a piperidine ring and similar functional groups.
Uniqueness
4-[(1-Methyl-4-piperidinyl)oxy]-2-pyridinamine is unique due to its specific combination of a piperidine ring and a pyridine ring connected via an oxygen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxypyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-14-6-3-9(4-7-14)15-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3,(H2,12,13) |
InChI Key |
ODMRCPXDPSOJSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=NC=C2)N |
Origin of Product |
United States |
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